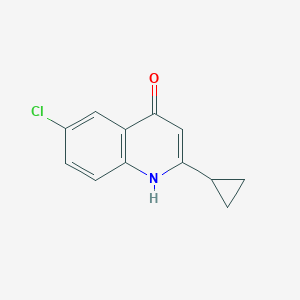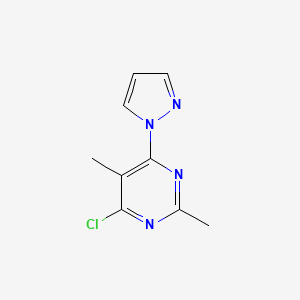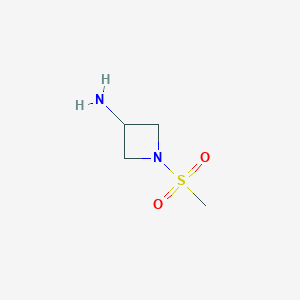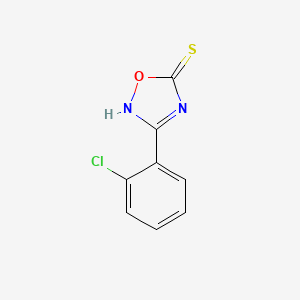
6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one
Vue d'ensemble
Description
“6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one” is a heterocyclic compound that belongs to the family of quinolones. It has a molecular weight of 219.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-cyclopropyl-4(1H)-quinolinone . The InChI code is 1S/C12H10ClNO/c13-8-3-4-10-9(5-8)12(15)6-11(14-10)7-1-2-7/h3-7H,1-2H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The molecular weight is 219.67 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.Applications De Recherche Scientifique
Physicochemical Properties and Industrial Applications
6-Chloro-2-cyclopropyl-1,4-dihydroquinolin-4-one and its derivatives are primarily studied for their physicochemical properties which are crucial in the industrial manufacturing process, particularly in the synthesis of pharmaceuticals like ciprofloxacin. Understanding the melting, decomposition properties, and solubility relationships with ion strength, temperature, and pH are vital for improving the crystallization and purification processes of such drugs (Yin Qiuxiang, 2002).
Antimicrobial and Antibacterial Applications
Compounds derived from this compound have been extensively researched for their potential in antimicrobial and antibacterial therapies. Synthesis and structural modifications of these compounds have resulted in variants that exhibit significant antifungal and antibacterial activities. This makes them potential candidates for the development of new antimicrobial drugs (N. Patel & S. D. Patel, 2010), (N. Patel & S. D. Patel, 2010).
Structural and Chemical Analysis
The structural and chemical properties of this compound and its derivatives have been a subject of study, contributing to the understanding of their chemical behavior and potential applications. For instance, X-ray crystallography has been used to analyze the structural aspects, which is fundamental for the synthesis of biologically active compounds (N. Williamson & A. Ward, 2005).
Synthesis of Biologically Active Compounds
This compound serves as a key intermediate in the synthesis of numerous biologically active compounds. Its versatility in chemical reactions underlines its significance in medicinal chemistry, particularly in the development of compounds with potential antibacterial and antitumor activities (Y. Al-Hiari et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propriétés
IUPAC Name |
6-chloro-2-cyclopropyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-8-3-4-10-9(5-8)12(15)6-11(14-10)7-1-2-7/h3-7H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFMVRBMDIDTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)






![2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile](/img/structure/B1454452.png)
![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)

![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B1454460.png)
![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)